molecular formula C30H60N2O2S B089360 Propanamide, 3,3'-thiobis[N-dodecyl- CAS No. 10508-00-6

Propanamide, 3,3'-thiobis[N-dodecyl-

Cat. No.: B089360
CAS No.: 10508-00-6
M. Wt: 512.9 g/mol
InChI Key: OGZYGXNNROAPTD-UHFFFAOYSA-N
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Description

Propanamide, 3,3'-thiobis[N-dodecyl-] is a synthetic organic compound characterized by two propanamide groups linked via a thioether (S) bridge, with each amide nitrogen substituted by a dodecyl (C₁₂H₂₅) chain. Its molecular formula is C₃₀H₆₀N₂O₂S, and it belongs to the class of alkylated thiodipropionamides.

Key identifiers include synonyms such as 3,3'-Thiobis(N-dodecylpropanamide) and β,β'-Thiodipropionamide, N-dodecyl derivative.

Properties

CAS No.

10508-00-6

Molecular Formula

C30H60N2O2S

Molecular Weight

512.9 g/mol

IUPAC Name

N-dodecyl-3-[3-(dodecylamino)-3-oxopropyl]sulfanylpropanamide

InChI

InChI=1S/C30H60N2O2S/c1-3-5-7-9-11-13-15-17-19-21-25-31-29(33)23-27-35-28-24-30(34)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

OGZYGXNNROAPTD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)CCSCCC(=O)NCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCSCCC(=O)NCCCCCCCCCCCC

Other CAS No.

10508-00-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to three classes of analogs:

Unsubstituted Thiodipropionamides (e.g., 3,3'-Thiodipropionamide, CAS 5459-10-9)

Thiodipropionate Esters (e.g., Dihexadecyl thiodipropionate, CAS 3287-12-5)

Alkylated Diamines (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, CAS 2372-82-9)

Table 1: Key Properties of Propanamide, 3,3'-thiobis[N-dodecyl-] and Analogs
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Primary Applications
Propanamide, 3,3'-thiobis[N-dodecyl-] N/A* C₃₀H₆₀N₂O₂S 512.88 Amide, Thioether, Alkyl chains Low in water Surfactant, Polymer stabilizer
3,3'-Thiodipropionamide 5459-10-9 C₆H₁₂N₂O₂S 176.24 Amide, Thioether Moderate in water Chemical intermediate
Dihexadecyl thiodipropionate 3287-12-5 C₃₈H₇₄O₄S 635.05 Ester, Thioether, Alkyl chains Insoluble in water Polymer antioxidant
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine 2372-82-9 C₁₈H₄₁N₃ 299.54 Amine, Alkyl chains Soluble in organics Surfactant, Corrosion inhibitor

Key Differences and Research Findings

(a) Functional Group Impact
  • Amide vs. Ester Groups : The amide groups in Propanamide, 3,3'-thiobis[N-dodecyl-] confer hydrogen-bonding capability and hydrolytic stability, unlike thiodipropionate esters (e.g., Dihexadecyl thiodipropionate), which are prone to ester hydrolysis under acidic/basic conditions .
  • Amide vs. Amine Groups : Compared to the diamine analog (CAS 2372-82-9), the amide derivative is less basic and less reactive, making it more suitable for applications requiring pH neutrality .
(b) Alkyl Chain Effects
  • The dodecyl chains enhance lipophilicity, improving compatibility with non-polar matrices (e.g., polymers, oils). This contrasts with unsubstituted thiodipropionamide (CAS 5459-10-9), which exhibits moderate water solubility due to the lack of alkyl groups .
  • Compared to Dihexadecyl thiodipropionate (C₁₆ chains), the shorter dodecyl chains in the target compound may reduce melting points and improve processability in polymer blends .

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